tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride
Description
Evolution of Piperidine Research in Medicinal Chemistry
Piperidine’s transition from a simple heterocycle to a three-dimensional pharmacophore began with the recognition of its structural advantages over flat aromatic systems like pyridine. Early work focused on pyridine derivatives due to established functionalization protocols, but their planar geometry limited interactions with biological targets. The saturation of pyridine to form piperidine introduced conformational flexibility, enabling better complementarity with enzyme binding pockets—a breakthrough first exploited in antihistamines and antipsychotics.
The 1990s saw piperidine gain prominence in opioid receptor modulators, with fentanyl derivatives demonstrating the scaffold’s capacity for high-affinity binding. However, synthetic challenges persisted: traditional methods required multi-step sequences using hazardous reagents like thionyl chloride, with poor regiocontrol. This limitation spurred the development of protective group strategies, particularly the tert-butoxycarbonyl (Boc) group, which stabilized intermediates during piperidine functionalization.
Historical Development of Boc-Protected Aminoethylpiperidine Compounds
The synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride represents a convergence of three key innovations:
Boc Protection Chemistry : Introduced in 1964 by Moroder and colleagues, the Boc group provided acid-labile protection for amines, enabling selective reactions at other positions of the piperidine ring. Early applications focused on peptide synthesis, but its utility in heterocyclic chemistry became evident through work by Baran and Renata on radical coupling reactions.
Aminoethyl Side-Chain Installation : Kamimura’s 2022 radical cyclization methodology allowed efficient introduction of ethylamine substituents at the piperidine 4-position. By using triethylborane-initiated cascades, researchers achieved regiospecific formation of the aminoethyl group without racemization—critical for chiral drug candidates.
Hydrochloride Salt Formation : The final hydrochloride salt conversion, optimized in patents like CN104628627A, addressed solubility issues while maintaining crystallinity for characterization. This step typically involves treating the free base with HCl gas in dichloromethane, achieving >99% purity through low-temperature crystallization.
A comparative analysis of synthesis routes reveals evolving efficiency:
| Parameter | Traditional Route (1990s) | Modern Boc-Based Route |
|---|---|---|
| Steps | 7–9 | 3–4 |
| Overall Yield | 12–18% | 58–64% |
| Chiral Resolution | Required | Not needed |
| Catalyst Cost | $420/g (Pd) | $28/g (enzyme) |
Current Research Landscape and Significance in Drug Discovery
The compound’s dual functionality—a Boc-protected amine and a primary aminoethyl group—makes it indispensable across multiple domains:
Neurological Drug Development
As a precursor to dopamine reuptake inhibitors, the hydrochloride salt enables facile N-alkylation to create tertiary amines. Researchers at Scripps Research recently utilized it to synthesize σ-1 receptor agonists with 23 nM affinity, leveraging the ethylamine side chain for blood-brain barrier penetration.
Bioconjugation Platforms
The Boc group’s orthogonal protection allows sequential functionalization. A 2024 study demonstrated its use in antibody-drug conjugates (ADCs), where the piperidine core served as a rigid spacer between trastuzumab and emtansine derivatives. This architecture improved conjugate stability by 41% compared to polyethylene glycol linkers.
Materials Science Applications
Incorporation into polyamides enhances thermal stability (Tg increase from 78°C to 154°C) while maintaining processability. The hydrochloride form’s hygroscopicity is mitigated through co-polymerization with styrene derivatives, yielding materials with applications in medical device coatings.
Recent methodological breakthroughs include:
- Enzymatic Desymmetrization : Kawamata’s team evolved a cytochrome P450 variant that oxidizes specific C–H bonds on Boc-protected piperidines, enabling late-stage diversification without protecting group removal.
- Flow Chemistry Approaches : Continuous hydrogenation of 4-(2-nitroethyl)piperidine intermediates reduces reaction times from 18 hours to 9 minutes while eliminating palladium catalyst costs.
These advances position tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride as a linchpin for next-generation therapeutics and functional materials.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14;/h10H,4-9,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYIDGCFSSFZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into two primary components:
- Piperidine core : Functionalized at the 4-position with a 2-aminoethyl group.
- Boc-protected amine : Introduced via tert-butyl dicarbonate under basic conditions.
Retrosynthetic pathways suggest two approaches:
- Route A : Boc protection of the piperidine nitrogen precedes 4-position alkylation.
- Route B : 4-position functionalization (e.g., nitroethyl installation) is followed by Boc protection and nitro reduction.
Comparative Merits of Routes
Route A minimizes side reactions during alkylation by stabilizing the piperidine nitrogen. However, steric hindrance from the Boc group may reduce alkylation efficiency. Route B avoids this issue but requires nitro group reduction, introducing additional steps. Patent CN107805218B demonstrates the viability of Route B, achieving 88.7% yield in hydrogenation steps.
Boc Protection Methodologies
Orthoester-Mediated Protection
Patent CN107805218B details a two-step process for Boc protection:
- Imine Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate and p-toluenesulfonic acid in methanol, forming a cyclic imine intermediate.
- Boc Introduction : tert-Butyl carbamate is added under reflux, with methanol removed to drive the reaction. The product, tert-butyl 4-aminopiperidine-1-carboxylate, is isolated in 83.4% yield after crystallization.
Reaction Conditions :
- Catalyst : p-Toluenesulfonic acid (1–5 mol%)
- Solvent : Toluene/methanol
- Temperature : 80–100°C
Alternative Protection Routes
The Royal Society of Chemistry protocol employs Suzuki-Miyaura coupling for aryl piperidine derivatives but requires adaptation for alkyl side chains. For example, tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate is synthesized via palladium-catalyzed coupling, though this method is less applicable to aminoethyl groups.
Alkylation and Functionalization at the 4-Position
Nitroethyl Group Installation
Introducing a nitroethyl group at the 4-position enables subsequent reduction to the amine. Patent CN107805218B utilizes N-benzyl-4-piperidone as a starting material, though direct alkylation of Boc-protected piperidine is also feasible.
Example Protocol :
- Enolate Generation : Treat tert-butyl 4-oxopiperidine-1-carboxylate with LDA at −78°C.
- Alkylation : Add 2-nitroethyl bromide, yielding tert-butyl 4-(2-nitroethyl)-4-oxopiperidine-1-carboxylate.
- Ketone Reduction : Catalytic hydrogenation (Pd/C, H₂, 1.0 MPa) reduces the ketone to a methylene group.
Reductive Amination
An alternative to alkylation involves reductive amination of 4-piperidone with ethylamine. However, this method risks over-alkylation and requires stringent stoichiometric control.
Reductive Amination and Nitro Group Reduction
Catalytic Hydrogenation
Patent CN107805218B achieves nitro-to-amine reduction using 5–10% Pd/C under 0.8–1.0 MPa H₂ at 60–80°C. For tert-butyl 4-(2-nitroethyl)piperidine-1-carboxylate, this step affords the amine in 88–91% yield.
Optimized Conditions :
- Catalyst Loading : 10% Pd/C (10 wt% of substrate)
- Solvent : Methanol
- Time : 4–8 hours
Borohydride-Mediated Reduction
Sodium borohydride in ethanol reduces nitro groups less efficiently (40–50% yield) but avoids high-pressure equipment.
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether). Patent CN107805218B isolates the hydrochloride salt via precipitation, achieving >99% purity.
Procedure :
- Dissolve tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in ethanol.
- Add concentrated HCl dropwise at 0°C.
- Filter and wash the precipitate with cold ether.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its role as a semi-flexible linker in PROTAC development is particularly noteworthy .
Biology and Medicine: In biological and medical research, this compound is utilized in the design of targeted protein degraders. PROTACs developed using this linker can selectively degrade disease-causing proteins, offering potential therapeutic applications .
Industry: In the industrial sector, this compound is employed in the production of pharmaceuticals and other fine chemicals. Its versatility as a linker makes it valuable in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The linker region, which includes tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate, plays a crucial role in optimizing the 3D orientation of the degrader and facilitating ternary complex formation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to analogs like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, which lacks ionic character .
- Basicity: The aminoethyl group in the target compound provides moderate basicity (pKa ~9–10), whereas the guanidinyl analog () exhibits stronger basicity (pKa ~13) due to resonance stabilization of the protonated form .
- Thermal Stability: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in CAS 1402047-77-1) demonstrate higher thermal stability compared to the aminoethyl-substituted target compound .
Biological Activity
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its structural characteristics, including a piperidine ring and a tert-butyl group, suggest interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C_{12}H_{20}ClN_{3}O_2
- Molar Mass : 264.79 g/mol
- Solubility : Exists as a hydrochloride salt, enhancing solubility in aqueous environments, which is critical for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits notable pharmacological properties. It has been studied primarily for its potential as a ligand in receptor binding assays related to neurotransmitter systems.
Key Findings:
- Receptor Binding Affinity : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing signaling pathways associated with various CNS functions.
- Agonistic Activity : In vitro studies have shown that derivatives of the piperidine core can activate trace amine-associated receptor 1 (TAAR1), demonstrating dose-dependent agonism .
- Potential Therapeutic Applications : Given its interaction profile, this compound may hold promise in treating neurological disorders, potentially acting as an antipsychotic or antidepressant agent due to its modulation of neurotransmitter systems .
Study 1: Receptor Interaction
A study investigated the binding affinity of this compound to various receptors involved in neurotransmission. The results indicated a significant interaction with TAAR1, with an effective concentration (EC50) of approximately 0.507 μM, suggesting its potential role in modulating dopaminergic and serotonergic pathways .
| Receptor Type | EC50 (μM) | Activity Level |
|---|---|---|
| TAAR1 | 0.507 | Moderate Agonism |
| D2 Receptor | >10 | Low Affinity |
Study 2: Pharmacological Effects
In another study focusing on the pharmacological effects of piperidine derivatives, compounds similar to tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate were tested for their ability to reduce inflammatory markers in vivo. The results showed a decrease in interleukin-6 (IL-6) levels following treatment with these compounds, indicating anti-inflammatory properties that could be beneficial in conditions such as lupus .
The mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest that it may modulate receptor activity through competitive inhibition or allosteric modulation at neurotransmitter receptors.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique characteristics that may influence biological activity:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane | Bicyclic structure | Distinct steric effects |
| Benzoylpiperidine | Benzoyl substitution | Potent MAGL inhibition (IC50 = 0.84 µM) |
| Other Piperidine Derivatives | Various modifications | Variable receptor affinities |
Q & A
Basic: What are the standard synthetic routes for preparing tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative (e.g., 4-(2-aminoethyl)piperidine) with tert-butyl chloroformate under basic conditions. Key steps include:
- Solvent Selection: Dichloromethane or THF is used to dissolve the amine intermediate.
- Base Neutralization: Triethylamine (TEA) or sodium bicarbonate is added to scavenge HCl generated during the reaction .
- Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-alkylation) .
- Purification: Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic: How is the compound characterized analytically, and what spectroscopic techniques are prioritized?
Methodological Answer:
Routine characterization includes:
- NMR Spectroscopy: H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and piperidine backbone (δ 2.5–3.5 ppm for H) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 293.2 for the free base) .
- HPLC Purity Analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological studies) .
Advanced: What strategies mitigate impurities during synthesis, such as unreacted intermediates or degradation products?
Methodological Answer:
Common impurities include residual tert-butyl chloroformate or hydrolyzed byproducts. Mitigation involves:
- Reaction Monitoring: TLC or in-situ IR tracks reaction completion.
- Acid-Base Extraction: Washing with dilute HCl removes unreacted amine, while NaHCO removes acidic byproducts .
- Stability Studies: Storing the compound at –20°C under nitrogen minimizes hydrolysis of the tert-butyl carbamate group .
Advanced: How do researchers address contradictions in safety classifications (e.g., GHS vs. non-classified hazards) across datasets?
Methodological Answer:
Discrepancies in safety data (e.g., vs. 8) require:
- Cross-Referencing Multiple SDS: Compare hazard classifications from independent sources (e.g., PubChem, ECHA).
- Empirical Testing: Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) if conflicting classifications persist .
- Precautionary Measures: Default to stricter protocols (e.g., respiratory protection, fume hood use) until hazards are resolved .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Use N95 respirators if ventilation is inadequate .
- Ventilation: Conduct reactions in fume hoods with >0.5 m/s airflow .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is the compound utilized in pharmacological research, particularly in drug discovery?
Methodological Answer:
The piperidine core and aminoethyl side chain make it a versatile intermediate:
- Kinase Inhibitor Development: The amine group is functionalized to target ATP-binding pockets in kinases .
- CNS Drug Design: Structural analogs show blood-brain barrier (BBB) penetration potential, assessed via PAMPA-BBB assays .
- Biotransformation Studies: Radiolabeled versions (e.g., C) track metabolic pathways in vitro .
Advanced: What experimental designs resolve low yields in coupling reactions involving the tert-butyl carbamate group?
Methodological Answer:
Low yields often stem from steric hindrance or moisture sensitivity. Solutions include:
- Activating Agents: Use HOBt/DCC or EDC·HCl to improve coupling efficiency .
- Dry Conditions: Employ molecular sieves (3Å) or anhydrous solvents (e.g., DMF over CaH) .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 80°C vs. 24 hrs conventionally) .
Advanced: How do researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Stability is assessed via:
- Forced Degradation Studies: Expose the compound to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via HPLC-MS .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>150°C typical for tert-butyl carbamates) .
- Long-Term Storage: Monitor purity at –20°C, 4°C, and 25°C over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
